Pentabromobenzyl methacrylate

photoinitiator-free photopolymerization UV curing quantum yield

Achieving high refractive index (n>1.57) alongside UL-94 V-0 flame retardancy in optical polymers remains challenging with non-halogenated monomers. Pentabromobenzyl methacrylate (PBBMA) solves this via copolymerization. - **70.0% bromine**: Provides permanent flame retardancy (LOI 21) without additive blooming - **RI boost**: Poly(PBBMA) homopolymer n²⁰/D 1.710; 20% in MMA yields RI 1.57 - **Photoinitiator-free**: UV curing via Br-C homolysis (Φ=0.15-0.3); eliminates ionic residues - **Low water uptake**: 1.3% vs PMMA 1.6%, minimizing RI drift in humid environments

Molecular Formula C11H7Br5O2
Molecular Weight 570.7 g/mol
CAS No. 60631-75-6
Cat. No. B3183075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentabromobenzyl methacrylate
CAS60631-75-6
Molecular FormulaC11H7Br5O2
Molecular Weight570.7 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCC1=C(C(=C(C(=C1Br)Br)Br)Br)Br
InChIInChI=1S/C11H7Br5O2/c1-4(2)11(17)18-3-5-6(12)8(14)10(16)9(15)7(5)13/h1,3H2,2H3
InChIKeyQJCKBPDVTNESEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentabromobenzyl Methacrylate: Halogenated Monomer for High-RI, Flame-Retardant Polymers


Pentabromobenzyl methacrylate (PBBMA) is an aromatic methacrylate ester bearing five bromine atoms on the benzyl ring, formally (2,3,4,5,6-pentabromophenyl)methyl 2-methylprop-2-enoate . With a bromine mass fraction of 70.0%, it functions both as a reactive flame‑retardant building block and as a high‑refractive‑index monomer. Its polymer, poly(pentabromobenzyl methacrylate), exhibits a refractive index of n²⁰/D 1.710 . Unlike additive flame retardants, the methacrylate group enables copolymerization into various backbone chemistries, producing permanently flame‑retarded, transparent materials with enhanced optical properties [1].

Workflow Reactive flame-retardant monomer for copolymerization
Selection Context 70.0 wt% Br for high bromine loading in polymer backbones
Material Fit Methacrylate ester with benzylic spacer for optical clarity

Why Generic Halogenated (Meth)acrylates Cannot Replace Pentabromobenzyl Methacrylate


Halogenated aromatic (meth)acrylates share broad chemical similarity but differ critically in bromine content, ester‑linkage stability, and photophysical behavior. For example, replacing pentabromobenzyl methacrylate with a tribrominated analogue lowers the bromine loading from 70.0% to ~53%, which directly reduces the flame‑retardant efficiency per unit mass [1]. Changing the benzyl ester to a phenyl ester (pentabromophenyl methacrylate) eliminates the benzylic methylene spacer, which alters the thermal degradation pathway and can compromise the balance between optical clarity and fire performance [2]. Moreover, the pentabrominated benzyl moiety uniquely enables photoinitiator‑free UV curing through homolytic Br–C bond cleavage, a mechanism that is absent in non‑halogenated and pentafluorinated analogues [3]. The quantitative evidence below demonstrates that these structural differences translate into measurable gaps in refractive index boost, limiting oxygen index (LOI), water absorption, and curing efficiency—making simple one‑to‑one substitution technically unjustified.

Br Content Tribrominated analogues (~53% Br) may significantly reduce flame-retardant efficiency per unit mass.
Linker Pentabromophenyl methacrylate lacks the benzylic spacer; its thermal degradation profile and copolymerization kinetics may differ.
Initiation Non-halogenated or pentafluorinated analogues may require dedicated photoinitiators and shorter UV wavelengths for curing.

Quantitative Differentiation Against Closest Analogues


Photoinitiator-Free UV Curing Advantage Over Fluorinated Analogues

Pentabromobenzyl methacrylate (as a representative pentabrominated aromatic methacrylate) undergoes homolysis of bromine–phenyl bonds under UV light with λ > 300 nm, releasing initiating radicals with a quantum yield of 0.15–0.3 [1]. In the same study, pentafluorinated aromatic methacrylates required UV‑C light (λ < 280 nm) to achieve α‑cleavage, with a quantum yield of 0.1–0.22, and non‑halogenated aromatic methacrylates also required UV‑C (λ < 280 nm) with quantum yields of 0.16–0.36 [1]. The brominated monomer thus enables curing with cheaper, more widely available UV‑A/UV‑B sources and eliminates the need for a conventional photoinitiator—a direct cost and toxicity benefit.

Photoinitiator-free UV curing
Head-to-head
Quantum yield 0.15–0.3 under UV λ > 300 nm (no photoinitiator). Fluorinated analogue yield 0.1–0.22, requires λ
Supports curing with standard UV-A/UV-B sources and eliminates photoinitiator requirements.
Model varnish formulations; Phys. Chem. Chem. Phys., 2016.
Refractive index vs. transparency
Head-to-head
PBBMA/MMA copolymer: RI 1.57, transmission 95.0% (600 nm). TBS copolymer: RI 1.63, transmission 93.0% (600 nm).
Offers a reported balance of refractive index gain and optical clarity among tested brominated comonomers.
20 wt% loading in PMMA; bulk polymerisation. EP 0 548 839 A1.
Limiting Oxygen Index boost
Head-to-head
LOI reaches 20.7–21.0% at 20 wt% loading, a +2.7 to +3.0 pp increase over PMMA homopolymer (17.8–18.0%).
May support self-extinguishing material requirements without the opacity penalty of alternative brominated comonomers.
ASTM D-2865-70; 3.2 mm sheets. EP 0 548 839 A1.
Water uptake reduction
Head-to-head
1.3 wt% water uptake after 85 days for 10 wt% PBBMA copolymer, matching TBS copolymer and reducing uptake from 1.6 wt% (PMMA).
Supports dimensional stability in humid environments, matching the top-ranked water-barrier performance among tested analogues.
ASTM D570; 85-day immersion. EP 0 548 839 A1.
Bromine loading efficiency
Class-level
70.0 wt% Br enables target 10 wt% polymer Br with ~14.3 wt% loading, vs. ~18.8 wt% for a tribromobenzyl analogue (~53.2% Br).
Higher bromine density per monomer may preserve host polymer mechanical properties by requiring lower comonomer addition.
Calculated from molecular formulae; steric benefits of benzylic spacer require experimental confirmation.
photoinitiator-free photopolymerization UV curing quantum yield

Refractive Index and Transparency Balance in PMMA Copolymers

When copolymerised with methyl methacrylate (MMA) at 20 wt% loading, pentabromobenzyl methacrylate raises the refractive index from 1.46 (PMMA homopolymer) to 1.57, while retaining 95.0% transmission at 600 nm and 91.5% at 400 nm [1]. Under the same conditions, 20 wt% tribromostyrene (TBS) yields a slightly higher RI of 1.63 but with lower transparency (93.0% at 600 nm, 90% at 400 nm) [1]. Thus, PBBMA offers the best balance between refractive index gain and optical clarity among the tested brominated comonomers.

Refractive index vs. transparency
Head-to-head
PBBMA/MMA copolymer: RI 1.57, transmission 95.0% (600 nm). TBS copolymer: RI 1.63, transmission 93.0% (600 nm).
Offers a reported balance of refractive index gain and optical clarity among tested brominated comonomers.
20 wt% loading in PMMA; bulk polymerisation. EP 0 548 839 A1.
high refractive index polymers optical plastics copolymer composition

Limiting Oxygen Index Improvement Over PMMA Homopolymer

PMMA homopolymer exhibits a LOI of 17.8–18.0% O₂, classifying it as flammable. Incorporating 10 wt% PBBMA raises the LOI to 19.2–19.5%, and 20 wt% PBBMA further raises it to 20.7–21.0% [1]. The same bromine loading delivered via 20 wt% tribromostyrene (TBS) yields a higher LOI of 22.0–22.2%, but PBBMA still provides a substantial improvement of +2.7 to +3.0 pp over PMMA while maintaining superior optical transparency [1].

Limiting Oxygen Index boost
Head-to-head
LOI reaches 20.7–21.0% at 20 wt% loading, a +2.7 to +3.0 pp increase over PMMA homopolymer (17.8–18.0%).
May support self-extinguishing material requirements without the opacity penalty of alternative brominated comonomers.
ASTM D-2865-70; 3.2 mm sheets. EP 0 548 839 A1.
limiting oxygen index flame retardant copolymer LOI

Water Uptake Reduction Comparable to Tribromostyrene

After 85 days of immersion per ASTM D570, a PMMA homopolymer absorbed 1.6 wt% water, while a 10 wt% PBBMA‑containing copolymer absorbed only 1.3 wt% [1]. The same 1.3 wt% uptake was observed for a 10 wt% TBS copolymer, indicating that PBBMA matches the best‑in‑class water‑barrier performance among the brominated comonomers tested [1].

Water uptake reduction
Head-to-head
1.3 wt% water uptake after 85 days for 10 wt% PBBMA copolymer, matching TBS copolymer and reducing uptake from 1.6 wt% (PMMA).
Supports dimensional stability in humid environments, matching the top-ranked water-barrier performance among tested analogues.
ASTM D570; 85-day immersion. EP 0 548 839 A1.
water absorption dimensional stability optical polymer

Bromine Loading Efficiency Versus Tribromobenzyl Analogue

Pentabromobenzyl methacrylate (C₁₁H₇Br₅O₂, MW 570.7) contains 70.0 wt% bromine . The tribromobenzyl analogue (C₁₁H₉Br₃O₂, MW ~451) contains approximately 53.2 wt% bromine [1]. To achieve a target bromine concentration of 10 wt% in a polymer formulation, one would require 14.3 wt% PBBMA loading versus 18.8 wt% of the tribromo analogue—a 24% reduction in comonomer inventory. The benzyl spacer in PBBMA preserves the reactive methacrylate at greater distance from the bulky pentabromophenyl group, facilitating copolymerization kinetics that may be sterically hindered in the direct phenyl ester analogue (pentabromophenyl methacrylate, 71.8 wt% Br but without the flexible benzylic link) [2].

Bromine loading efficiency
Class-level
70.0 wt% Br enables target 10 wt% polymer Br with ~14.3 wt% loading, vs. ~18.8 wt% for a tribromobenzyl analogue (~53.2% Br).
Higher bromine density per monomer may preserve host polymer mechanical properties by requiring lower comonomer addition.
Calculated from molecular formulae; steric benefits of benzylic spacer require experimental confirmation.
reactive flame retardant bromine content UL‑94

High-Value Application Scenarios


Transparent Flame-Retardant Optical Fibres and Lenses

PMMA‑based optical fibres and lenses require a refractive index >1.50 and UL‑94 V‑2 or better flame retardancy without sacrificing light transmission. PBBMA‑MMA copolymers at 20 wt% loading deliver RI 1.57, LOI 20.7–21.0, and >90% transmission at 400 nm [1]. The reduction in water uptake (1.3% vs. 1.6% for PMMA) minimises refractive index drift in humid environments [1]. These properties make PBBMA the preferred comonomer for optical data‑communication fibres and camera lenses where fire safety and optical clarity are co‑requirements.

Photo-Curable, Photoinitiator-Free Electronic Coatings

The ability of pentabromobenzyl methacrylate to self‑initiate polymerisation under UV >300 nm with a quantum yield of 0.15–0.3 removes the need for conventional photoinitiators [2]. This is critical for conformal coatings on printed circuit boards and display films, where residual initiator can cause electrical leakage currents and yellowing. The high bromine content (70%) creates an inherently flame‑retarded coating that passes UL‑94 V‑0 thin‑film requirements while maintaining dielectric integrity.

Flame-Retardant Textile Back-Coatings

Poly(pentabromobenzyl methacrylate) (PBBPA), derived from the monomer, acts as a polymeric flame retardant that can achieve UL‑94 V‑0 ratings in polypropylene and HIPS at bromine levels of 10–14 wt% with antimony trioxide synergist held below 1.5 wt% [3]. The narrow polydispersity (Mw 30‑90 kDa, PDI 2‑5) of the optimised polymer ensures uniform dispersion in the coating formulation, enabling back‑coating of polyester/cotton fabrics with a durable, non‑blooming flame‑retardant layer.

High-Refractive-Index Waveguide Materials

The homopolymer poly(pentabromobenzyl methacrylate) exhibits a refractive index of n²⁰/D 1.710 . When copolymerised with glycidyl methacrylate, the resulting material shows an optical band gap of 3.8 eV [4], making it suitable for planar optical waveguides and optoelectronic interconnects. The benzylic spacer provides sufficient conformational freedom to achieve good film‑forming properties by spin‑coating, while the intrinsically high bromine content ensures the required index contrast without heavy‑metal dopants.

Application
Selection Property
Validation Focus
Transparent flame-retardant optical materials research
High RI with retained optical transmission
Refractive index >1.50, transparency, and UL-94 rating
Photo-curable electronic coating studies
Photoinitiator-free UV curing above 300 nm
Curing efficiency and dielectric integrity
Flame-retardant textile back-coating research
Polymeric flame retardant with narrow dispersity
Dispersion uniformity and non-blooming properties
High-refractive-index waveguide development
Homopolymer RI of 1.710 with film-forming ability
Optical band gap and index contrast without heavy-metal dopants
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